BenchChemオンラインストアへようこそ!

AHR agonist 3

TNBC Cell Cycle Arrest AhR-Dependent

Choose AHR agonist 3 for TNBC stem cell studies requiring AhR-dependent cell cycle arrest and apoptosis with a defined therapeutic window—potent in cancer cells, minimal cytotoxicity to normal primary cells. Unlike FICZ (photosensitive, rapidly metabolized) or ITE (variable potency, divergent NOTCH1 effects), this benzimidazoisoquinoline offers thermal stability (BP 613.6°C), non-photosensitivity, and built-in AhR WT vs KO validation. Ideal for reproducible TNBC research where normal cell sparing is essential.

Molecular Formula C18H10N2O
Molecular Weight 270.3 g/mol
CAS No. 23749-58-8
Cat. No. B1664194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHR agonist 3
CAS23749-58-8
Synonyms7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one
Molecular FormulaC18H10N2O
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5
InChIInChI=1S/C18H10N2O/c21-18-13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)20(17)18/h1-10H
InChIKeyNZBSAAMEZYOGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AHR Agonist 3 CAS 23749-58-8: High-Affinity Benzimidazoisoquinoline Aryl Hydrocarbon Receptor Agonist for TNBC Stem Cell Research


AHR agonist 3 (CAS 23749-58-8), also designated as Analog 523, is a synthetic benzimidazoisoquinoline derivative that functions as a high-affinity aryl hydrocarbon receptor (AhR) agonist [1]. Its molecular formula is C18H10N2O with a molecular weight of 270.28 g/mol [2]. This compound activates AhR-mediated tumor-suppressive transcriptional programs, inducing cell cycle arrest and apoptosis selectively in cancerous cells while exhibiting minimal cytotoxicity against normal human primary cells .

Why Generic AHR Agonist Substitution Fails: Functional Selectivity Divergence Between AHR Agonist 3 and Common AhR Ligands


AhR agonists exhibit ligand-dependent functional selectivity—different agonists induce distinct transcriptional signatures and biological outcomes despite binding the same receptor [1]. Widely used AhR ligands such as FICZ and ITE demonstrate divergent cellular effects: FICZ binds with high affinity (Kd = 70 pM) but is rapidly metabolized by CYP1 enzymes in an autoregulatory loop, limiting sustained AhR activation ; ITE (EC50 = 0.78 nM in yeast AhR assays) suppresses NOTCH1 signaling in TNBC cells but shows variable potency across cancer models [2]. Consequently, substituting one AhR agonist for another without verifying model-specific functional activity risks experimental inconsistency and irreproducible outcomes.

AHR Agonist 3: Product-Specific Quantitative Differentiation Evidence Against Comparator AhR Ligands


AHR Agonist 3 Demonstrates AhR-Dependent Cell Cycle Arrest in TNBC Cells at Nanomolar Concentration

AHR agonist 3 (Analog 523) induces AhR-dependent cell cycle arrest and inhibits clonogenicity at 10 nM in MDA-MB-468 TNBC cells. Critically, this effect is abolished in AhR-knockout (AhR KO) MDA-MB-468 cells, confirming AhR-dependent mechanism [1]. In contrast, ITE reduces JAG1 and NOTCH1 signaling in TNBC MDA-MB-231 cells but lacks direct quantifiable cell cycle arrest data at equivalent low nanomolar concentrations in this specific model [2].

TNBC Cell Cycle Arrest AhR-Dependent

AHR Agonist 3 Exhibits Selective Apoptosis Induction in Breast Cancer Cells Versus Normal Epithelial Cells at 0–10 µM Range

AHR agonist 3 (0–10 µM; 48–72h) drives AhR-dependent apoptosis and growth inhibition in breast cancerous cells, but not in normal breast epithelial cells or non-tumorigenic cells [1]. This cancer-selective profile contrasts with FICZ, which demonstrates concentration-dependent cytotoxicity with an estimated LC50 of 14,000 nM (14 µM) in CEH cultures, indicating non-selective toxicity at higher concentrations .

Cancer-Selective Apoptosis TNBC Normal Cell Viability

AHR Agonist 3 Inhibits TNBC Stem Cell Growth via AhR While Sparing Normal Human Primary Cells

AHR agonist 3 inhibits triple-negative breast cancer (TNBC) stem cell growth via AhR while exhibiting minimal cytotoxicity against multiple normal human primary cells [1]. This contrasts with ZSTK3744 hydrochloride, another AhR agonist active in TNBC, which exhibits cell growth inhibitory activity with an IC50 of 0.87 nM in MDA-MB-468 cells but lacks the same documented primary cell selectivity profile .

Cancer Stem Cells TNBC Primary Cell Cytotoxicity

AHR Agonist 3 Molecular Architecture Enables Benzimidazoisoquinoline Scaffold-Dependent Physicochemical Stability Profile

AHR agonist 3 features a fused benzimidazoisoquinoline scaffold with molecular weight 270.28, logP 3.59, boiling point 613.6°C, and vapor pressure 5.41×10⁻¹⁵ mmHg at 25°C . This high thermal stability and low volatility profile differs from tryptophan-derived AhR ligands such as FICZ, which are photosensitive degradation products susceptible to UVB-mediated structural alteration and CYP1-mediated metabolic inactivation [1].

Physicochemical Properties Scaffold Stability Formulation

AHR Agonist 3: Recommended Research Application Scenarios Based on Quantitative Differentiation Evidence


TNBC Stem Cell Growth Inhibition Studies Requiring Documented Normal Cell Sparing

Employ AHR agonist 3 for experiments evaluating AhR-mediated suppression of triple-negative breast cancer stem cell growth where exclusion of normal primary cell cytotoxicity is essential. The compound demonstrates TNBC stem cell inhibition with minimal cytotoxicity against multiple normal human primary cells [1], providing a defined experimental window absent in alternative TNBC-active AhR agonists such as ZSTK3744 hydrochloride, which lacks equivalent primary cell selectivity documentation .

AhR-Dependent Cell Cycle Arrest and Clonogenicity Assays with KO Validation Controls

Use AHR agonist 3 at 10 nM in MDA-MB-468 TNBC cell models requiring verified AhR-dependent cell cycle arrest and clonogenicity inhibition. The AhR WT versus AhR KO comparison provides built-in experimental validation [1]. Alternative ligands such as ITE show divergent functional outcomes in TNBC cells (JAG1/NOTCH1 suppression) without direct cell cycle arrest quantification in this model [2].

Cancer-Selective Apoptosis Experiments Requiring Therapeutic Window Definition

Select AHR agonist 3 for studies requiring differential apoptosis induction between cancerous and normal epithelial cells. The compound induces apoptosis in breast cancer cells at 0–10 µM (48–72h) while sparing normal breast epithelial cells [1]. In contrast, non-selective AhR agonists such as FICZ exhibit cytotoxicity with an LC50 of 14 µM , confounding interpretation of cancer-specific effects.

Long-Term Stability Studies and Sustained AhR Activation Protocols

Choose AHR agonist 3 for experimental protocols requiring thermally stable, non-photosensitive AhR activation. The benzimidazoisoquinoline scaffold (MW 270.28, logP 3.59, BP 613.6°C) provides physicochemical stability advantages over photosensitive, metabolically labile endogenous ligands such as FICZ, which is rapidly cleared via CYP1-mediated autoregulatory metabolism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AHR agonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.